molecular formula C19H16F3N5O2 B15287787 {4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 909675-40-7

{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone

Cat. No.: B15287787
CAS No.: 909675-40-7
M. Wt: 403.4 g/mol
InChI Key: AJJSQQIRJUAMFF-UHFFFAOYSA-N
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Description

5-([4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl)-2-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a piperidine ring attached to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl)-2-(trifluoromethyl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the oxadiazole moiety.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxides, while reduction of the oxadiazole moiety can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a pharmacophore. The presence of the oxadiazole and piperidine rings suggests it could interact with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-([4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds with amino acid residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-([4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl)-2-(trifluoromethyl)pyridine lies in its combination of the oxadiazole, piperidine, and pyridine rings, along with the trifluoromethyl group. This combination provides a unique set of chemical and biological properties that can be exploited in various applications.

Properties

CAS No.

909675-40-7

Molecular Formula

C19H16F3N5O2

Molecular Weight

403.4 g/mol

IUPAC Name

[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)15-4-3-14(11-24-15)18(28)27-8-5-12(6-9-27)17-25-16(26-29-17)13-2-1-7-23-10-13/h1-4,7,10-12H,5-6,8-9H2

InChI Key

AJJSQQIRJUAMFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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